5-bromo-6-methylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methylquinolin-8-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that exhibit significant pharmacological properties, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-bromo-6-methylquinolin-8-amine, often involves the use of various catalysts and reaction conditions. One common method is the intramolecular main group metal Lewis acid catalyzed formal hydroamination and hydroarylation using mono-propargylated aromatic ortho-diamines . This method utilizes stannic chloride or indium (III) chloride as catalysts under aerobic conditions. Another approach involves the use of green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
5-Bromo-6-methylquinolin-8-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the production of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of 5-bromo-6-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methylquinolin-8-amine
- 6-Methylquinolin-8-amine
- 5-Bromoquinolin-8-amine
Uniqueness
5-Bromo-6-methylquinolin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and methyl groups on the quinoline ring can enhance its antimicrobial and anticancer properties compared to other similar compounds .
Properties
CAS No. |
2758006-46-9 |
---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.